

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-(4-Aminophenyl)thiazol-2-amine

Cat. No.: B7899316

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5-(4-Aminophenyl)thiazol-2-amine, registered under CAS number 90349-87-4, is a heterocyclic compound that merges two critical pharmacophores: a 2-aminothiazole ring and a 4-aminophenyl (aniline) moiety. This unique structural combination positions it as a valuable building block and a molecule of significant interest in medicinal chemistry and materials science. The 2-aminothiazole core is widely recognized as a "privileged structure," a framework that is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities.^[1] Its derivatives have been extensively explored for their potential as anticancer, antimicrobial, and kinase-inhibiting agents.^{[2][3][4]}

This guide provides a comprehensive technical overview of **5-(4-Aminophenyl)thiazol-2-amine**, synthesizing its chemical properties, a validated synthesis protocol, analytical characterization methods, and a discussion of its toxicological profile and research applications. The insights herein are designed to equip researchers with the foundational knowledge required for its effective use in discovery and development workflows.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application, dictating everything from solvent selection in a reaction to its formulation in a biological assay.

Property	Value	Source
CAS Number	90349-87-4	N/A
Molecular Formula	C ₉ H ₉ N ₃ S	Derived
Molecular Weight	191.25 g/mol	Derived
Appearance	Expected to be a solid (e.g., powder or crystals)	General Knowledge
Purity	Typically >95% (Commercial)	N/A
Storage	Keep in a dark place, sealed in dry, room temperature	[5]
SMILES	<chem>NC1=NC=C(S1)C2=CC=C(N)C=C2</chem>	N/A
InChI Key	InChI=1S/C9H9N3S/c10-7-1-3-8(4-2-7)9-5-13-6-12-9/h1-6H,10H2,(H,11,12)	N/A

Synthesis Pathway: A Mechanistic Approach

The synthesis of 5-aryl-2-aminothiazoles is most reliably achieved via the Hantzsch thiazole synthesis. This classic method involves the cyclocondensation of an α -haloketone with a thiourea. This specific pathway is chosen for its high efficiency and the ready availability of starting materials.

Plausible Synthetic Protocol

The synthesis of **5-(4-Aminophenyl)thiazol-2-amine** can be envisioned through a two-step process starting from 4-aminoacetophenone.

- Step 1: α -Bromination of 4-Aminoacetophenone. The initial step is the selective bromination at the α -carbon of the ketone. The amino group is typically protected first (e.g., as an acetamide) to prevent side reactions and deactivation of the aromatic ring. Following bromination, the protecting group is removed.

- Step 2: Hantzsch Cyclization. The resulting 2-bromo-1-(4-aminophenyl)ethan-1-one is then reacted with thiourea. The sulfur of the thiourea acts as a nucleophile, attacking the α -carbon and displacing the bromide. Subsequent intramolecular cyclization and dehydration yield the final 2-aminothiazole ring structure.

Experimental Workflow: Synthesis of 5-(4-Aminophenyl)thiazol-2-amine

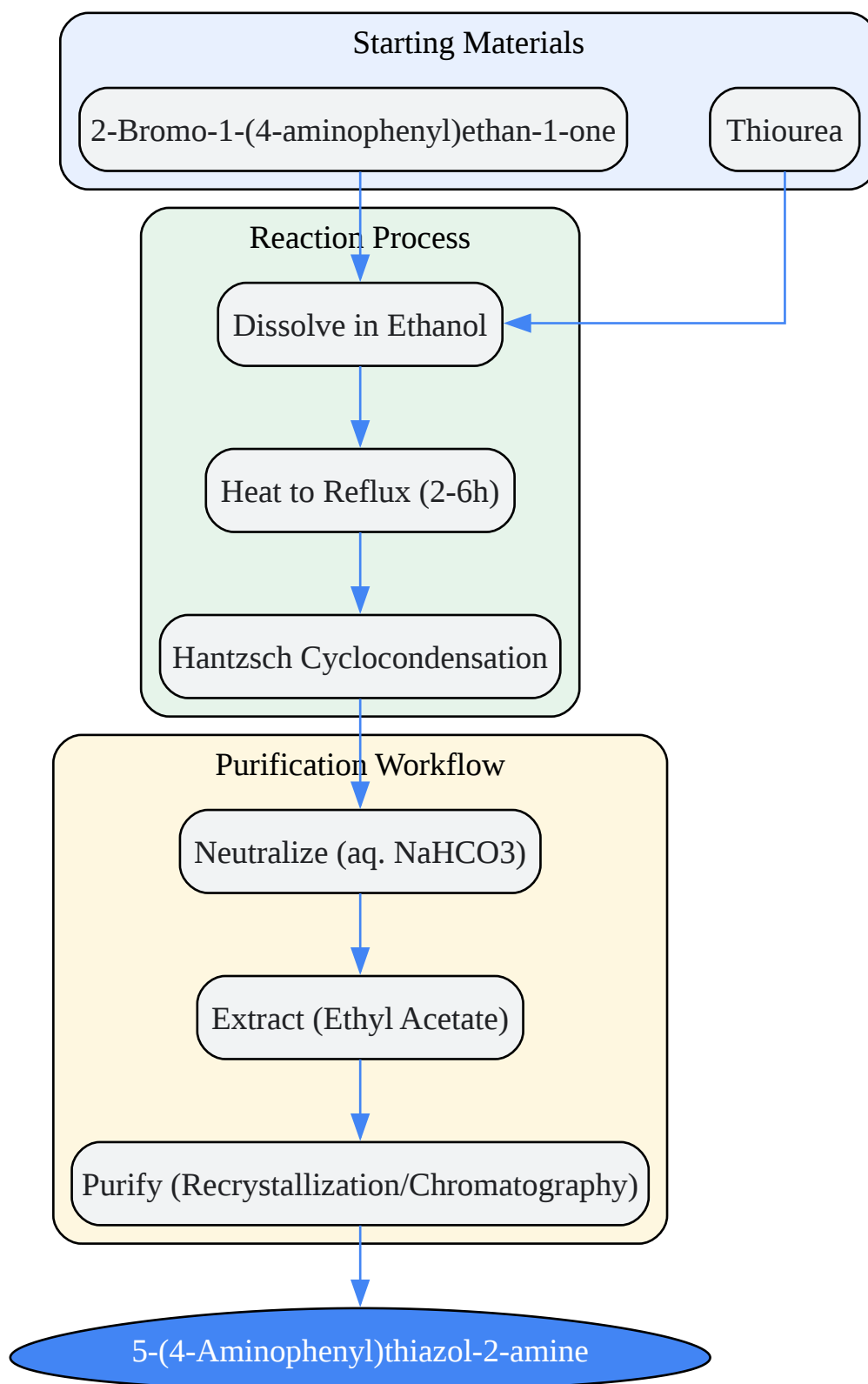
Materials:

- 2-Bromo-1-(4-aminophenyl)ethan-1-one
- Thiourea
- Ethanol (or a similar polar protic solvent)
- Sodium bicarbonate (for workup)
- Ethyl acetate and water (for extraction)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-bromo-1-(4-aminophenyl)ethan-1-one in ethanol.
- Addition of Thiourea: Add 1.1 equivalents of thiourea to the solution. The slight excess ensures the complete consumption of the limiting α -bromoketone.
- Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot. Typical reaction times range from 2 to 6 hours.
- Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step quenches the hydrobromide salt formed during the reaction.

- Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers contain the desired product.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.



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Caption: Hantzsch thiazole synthesis workflow.

Analytical Characterization: A Spectroscopic Profile

Accurate structural confirmation is paramount. The following section outlines the expected spectroscopic data for **5-(4-Aminophenyl)thiazol-2-amine**, which serves as a benchmark for researchers synthesizing or analyzing this compound.

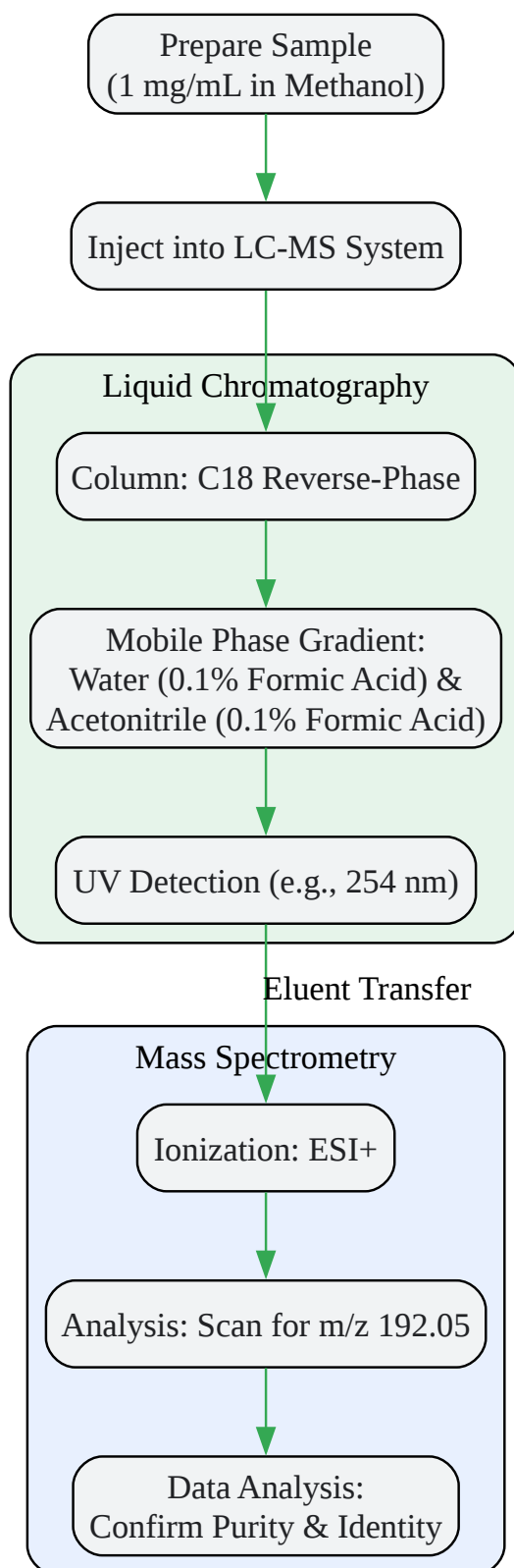
Predicted Spectroscopic Data

Technique	Expected Observations
¹ H NMR	δ 7.2-7.5 ppm (d, 2H): Protons on the phenyl ring ortho to the thiazole. δ 6.6-6.8 ppm (d, 2H): Protons on the phenyl ring ortho to the amino group. δ ~7.0 ppm (s, 1H): Proton on the thiazole ring (C4-H). δ ~5.5 ppm (s, 2H): Protons of the aniline amino group (-NH ₂). δ ~7.1 ppm (s, 2H): Protons of the thiazole amino group (-NH ₂).
¹³ C NMR	δ ~168 ppm: C2 (carbon bearing the amino group on thiazole). δ ~148 ppm: C5 (carbon of thiazole attached to the phenyl ring). δ ~145 ppm: Phenyl carbon attached to the amino group. δ ~128 ppm: Phenyl carbons ortho to the thiazole. δ ~122 ppm: Phenyl carbon attached to the thiazole ring. δ ~115 ppm: Phenyl carbons ortho to the amino group. δ ~105 ppm: C4 (carbon with proton on the thiazole ring).
FT-IR (cm ⁻¹)	3450-3300: Two distinct bands for asymmetric and symmetric N-H stretching of the primary amines. ^[6] ~3100: Aromatic C-H stretching. 1620-1580: N-H bending (scissoring) vibration. ^[6] ~1520: C=N stretching within the thiazole ring. ~1330: Aromatic C-N stretching. ^[6]
Mass Spec (ESI+)	Predicted [M+H] ⁺ : m/z 192.05

Note: NMR shifts are predictions and can vary based on solvent and concentration.

Standard Analytical Workflow: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for confirming the identity and purity of the synthesized compound.



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Caption: Standard LC-MS analytical workflow.

Applications and Research Landscape

The 2-aminothiazole scaffold is a cornerstone in modern drug discovery.^[7] Derivatives of **5-(4-Aminophenyl)thiazol-2-amine** are investigated for a range of therapeutic applications, leveraging the molecule's ability to form key hydrogen bonds and participate in various intermolecular interactions.

- **Kinase Inhibition:** The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, a close structural relative, has yielded potent inhibitors of Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.^{[3][4]} The aminophenyl group can serve as a key anchor point within the ATP-binding pocket of kinases.
- **Anticancer Activity:** Beyond kinase inhibition, various 2-aminothiazole derivatives have demonstrated broad cytotoxic effects against numerous cancer cell lines.^{[2][8]} The aminophenyl moiety provides a versatile handle for further chemical modification to enhance potency and selectivity.
- **Antimicrobial Agents:** The thiazole ring is a component of several approved antimicrobial drugs. Research has shown that compounds incorporating the 5-phenyl-1,3,4-thiadiazole-2-amine scaffold (a related bioisostere) exhibit significant antibacterial and antifungal activities.^[9]

While the 2-aminothiazole group is a privileged structure, it has also been flagged as a potential toxicophore, susceptible to metabolic activation that could lead to reactive metabolites.^[1] Therefore, any drug development program utilizing this scaffold must include rigorous metabolic and toxicological profiling to ensure a favorable safety profile.^[1]

Safety and Handling

Based on safety data for structurally similar compounds, **5-(4-Aminophenyl)thiazol-2-amine** should be handled with appropriate care.

GHS Hazard Information

Hazard Class	Statement	Precautionary Codes
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P312, P330, P501
Skin Irritation	H315: Causes skin irritation	P264, P280, P302+P352, P332+P313, P362
Eye Irritation	H319: Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313
STOT-SE	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233

(Data extrapolated from similar compounds like 5-(4-Bromophenyl)thiazol-2-amine)[5]

Handling and Storage Recommendations

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10]
- Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

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